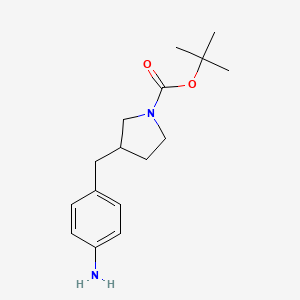
tert-Butyl 3-(4-aminobenzyl)pyrrolidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl 3-(4-aminobenzyl)pyrrolidine-1-carboxylate: is an organic compound with the molecular formula C16H24N2O2 and a molecular weight of 276.37 g/mol
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(4-aminobenzyl)pyrrolidine-1-carboxylate typically involves the reaction of 3-(4-aminobenzyl)pyrrolidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反应分析
Types of Reactions:
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Dess-Martin periodinane in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Various nucleophiles in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Formation of corresponding carbonyl compounds.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrrolidine derivatives.
科学研究应用
While tert-Butyl 3-(4-aminobenzyl)pyrrolidine-1-carboxylate is referenced in the search results, its applications are not detailed. Instead, the search results discuss the applications of a similar compound, 3-(4-Aminophenoxy)pyrrolidine-1-carboxylic acid tert-butyl ester . Also mentioned is tert-Butyl 3-aminopiperidine-1-carboxylate, which is used as a synthetic intermediate for Alzheimer's therapeutics .
3-(4-Aminophenoxy)pyrrolidine-1-carboxylic acid tert-butyl ester Applications
3-(4-Aminophenoxy)pyrrolidine-1-carboxylic acid tert-butyl ester is valuable in designing novel therapeutic agents, especially in neuropharmacology and medicinal chemistry .
- Pharmaceutical Development: It is a key intermediate in synthesizing pharmaceuticals, especially for drugs that target neurological disorders.
- Biochemical Research: It is used in studies to investigate the mechanisms of action of neurotransmitters, helping researchers understand brain function and potential treatments.
- Drug Formulation: Its properties make it suitable for formulating drug delivery systems, enhancing the bioavailability and efficacy of therapeutic agents.
- Analytical Chemistry: It is used as a standard in analytical methods, helping quantify related compounds in complex biological samples.
- Material Science: Its unique chemical structure allows for applications in developing novel materials, such as polymers with specific functional properties.
tert-Butyl 3-aminopiperidine-1-carboxylate Applications
作用机制
The mechanism of action of tert-Butyl 3-(4-aminobenzyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
相似化合物的比较
- tert-Butyl 3-(4-aminobenzyl)piperidine-1-carboxylate
- tert-Butyl 3-(4-aminobenzyl)azetidine-1-carboxylate
- tert-Butyl 3-(4-aminobenzyl)morpholine-1-carboxylate
Comparison:
- tert-Butyl 3-(4-aminobenzyl)pyrrolidine-1-carboxylate is unique due to its pyrrolidine ring, which imparts specific chemical and biological properties.
- tert-Butyl 3-(4-aminobenzyl)piperidine-1-carboxylate has a piperidine ring, which may result in different reactivity and biological activity.
- tert-Butyl 3-(4-aminobenzyl)azetidine-1-carboxylate contains an azetidine ring, which is smaller and more strained compared to the pyrrolidine ring, potentially leading to different chemical behavior.
- tert-Butyl 3-(4-aminobenzyl)morpholine-1-carboxylate has a morpholine ring, which includes an oxygen atom, affecting its polarity and reactivity.
This detailed article provides a comprehensive overview of this compound, covering its preparation, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
生物活性
tert-Butyl 3-(4-aminobenzyl)pyrrolidine-1-carboxylate is a chemical compound that has garnered interest in various fields of pharmaceutical and biochemical research. Its structure, which includes a pyrrolidine ring and an amine group, suggests potential biological activity that warrants detailed investigation. This article explores the biological activity of this compound, supported by relevant data, case studies, and research findings.
- Molecular Formula : C15H22N2O2
- Molecular Weight : 262.35 g/mol
- CAS Number : 908334-28-1
The compound is characterized by its tert-butyl ester functionality, which contributes to its solubility and stability.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. Research indicates that compounds with similar structures can act as inhibitors or modulators of neurotransmitter receptors, particularly those involved in dopaminergic and serotonergic pathways.
Potential Mechanisms:
- Dopamine Receptor Modulation : Compounds with a pyrrolidine structure have been shown to interact with dopamine receptors, potentially influencing pathways related to mood regulation and neuropsychiatric disorders.
- Neuraminidase Inhibition : Similar compounds have been studied for their ability to inhibit viral neuraminidase, suggesting a potential role in antiviral activity against influenza viruses .
Antiviral Activity
A study focused on the antiviral properties of related compounds indicated that modifications in the structure could enhance efficacy against influenza virus neuraminidase. The effectiveness was measured using the MTT assay, where the compound's ability to reduce cytopathogenic effects was quantified .
Neurotransmitter Interaction
Research on related pyrrolidine derivatives has demonstrated their potential as selective serotonin reuptake inhibitors (SSRIs) and dopamine receptor agonists. These interactions suggest that this compound may also exhibit similar properties, making it a candidate for further exploration in treating mood disorders .
Case Studies
属性
CAS 编号 |
1187172-03-7 |
|---|---|
分子式 |
C16H24N2O2 |
分子量 |
276.37 g/mol |
IUPAC 名称 |
tert-butyl 3-[(4-aminophenyl)methyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-9-8-13(11-18)10-12-4-6-14(17)7-5-12/h4-7,13H,8-11,17H2,1-3H3 |
InChI 键 |
RDPULVOVSUUJIX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CC2=CC=C(C=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















